Sodium 2-methyl-5-(trifluoromethyl)benzene-1-sulfinate
Description
Sodium 2-methyl-5-(trifluoromethyl)benzene-1-sulfinate is a sulfinate salt derived from the parent sulfinic acid. The sodium sulfinate form (C₈H₆F₃O₂S⁻Na⁺) replaces the chloride group with a sodium ion, resulting in a nucleophilic sulfinate moiety (SO₂⁻). This compound is likely synthesized via reduction of the sulfonyl chloride or deprotonation of the sulfinic acid.
Key features:
- Substituents: A methyl group at position 2 and a trifluoromethyl group at position 5 on the benzene ring.
- Electronic Effects: The trifluoromethyl group is strongly electron-withdrawing, enhancing the electrophilicity of the aromatic ring and stabilizing the sulfinate ion.
- Applications: Sulfinates are versatile intermediates in organic synthesis, particularly in nucleophilic substitution reactions, cross-coupling, and oxidation to sulfones.
Properties
Molecular Formula |
C8H6F3NaO2S |
|---|---|
Molecular Weight |
246.18 g/mol |
IUPAC Name |
sodium;2-methyl-5-(trifluoromethyl)benzenesulfinate |
InChI |
InChI=1S/C8H7F3O2S.Na/c1-5-2-3-6(8(9,10)11)4-7(5)14(12)13;/h2-4H,1H3,(H,12,13);/q;+1/p-1 |
InChI Key |
WNLHGKHCMQJUEJ-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=C(C=C1)C(F)(F)F)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthesis from 2-methyl-5-(trifluoromethyl)benzyl Precursors
A patented multi-step synthesis approach can be adapted for preparing this compound, starting from 2-trifluoromethylbenzaldehyde derivatives:
| Step | Reaction | Conditions | Outcome |
|---|---|---|---|
| 1 | Reduction of 2-trifluoromethylbenzaldehyde to 2-trifluoromethylbenzyl alcohol | Sodium borohydride, 0–50 °C, aqueous medium | High yield (~90%), colorless liquid |
| 2 | Chlorination of benzyl alcohol to benzyl chloride | Thionyl chloride, 10–90 °C | Efficient conversion |
| 3 | Nitration of benzyl chloride to 2-chloromethyl-5-nitro derivative | Nitric acid (50–99 wt%), sulfuric acid, -10 to 40 °C | Controlled nitration |
| 4 | Catalytic hydrogenation of nitro compound to amine | Pd/C or Raney nickel, ethanol or isopropanol, 60–80 °C, H2 pressure | Yields 56–73% of 2-methyl-5-aminotrifluorotoluene |
Following these steps, the amine intermediate can be further transformed into the corresponding sulfinate salt by sulfonylation and subsequent reduction or salt formation.
Direct Synthesis of Sodium Sulfinate via Sulfonyl Chloride Reduction
A common and efficient method for sodium sulfinate preparation involves:
- Synthesizing the corresponding sulfonyl chloride derivative of 2-methyl-5-(trifluoromethyl)benzene.
- Reducing the sulfonyl chloride with sodium sulfite or sodium borohydride in aqueous solution at 70–80 °C.
- Isolating the sodium sulfinate salt by recrystallization from ethanol or aqueous media.
This method benefits from simplicity, scalability, and high purity of the product.
Metal-Mediated Sulfinate Formation Using Sulfur Dioxide Surrogates
Recent advances include the use of 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) as a sulfur dioxide surrogate:
- Generation of aryl lithium or aryl magnesium intermediates from aryl bromides.
- Trapping these intermediates with DABSO to form the corresponding sodium sulfinate salts.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Multi-step reduction and functionalization (Patented) | 2-trifluoromethylbenzaldehyde | NaBH4, SOCl2, HNO3/H2SO4, Pd/C or Raney Ni | 0–80 °C, H2 pressure | 56–90 (per step) | High specificity, industrially feasible | Multi-step, moderate complexity |
| Sulfonyl chloride reduction | 2-methyl-5-(trifluoromethyl)benzenesulfonyl chloride | Na2SO3 or NaBH4 | 70–80 °C, aqueous | High (up to 90%) | Simple, scalable | Requires sulfonyl chloride precursor |
| Metal-mediated DABSO method | Aryl bromide derivative | DABSO, organolithium or Grignard reagents | Mild, inert atmosphere | Moderate to high | Mild conditions, versatile | Requires organometallic reagents |
Chemical Reactions Analysis
Types of Reactions: Sodium 2-methyl-5-(trifluoromethyl)benzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Applications
Sodium 2-methyl-5-(trifluoromethyl)benzene-1-sulfinate has a range of applications:
Organic Synthesis: Sodium sulfinates, including this compound, are versatile building blocks for preparing valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .
Medicinal Chemistry: The compound is also notable for its potential applications in medicinal chemistry.
Cosmetic Products: Experimental design techniques can optimize the formulation development process of cosmetic products .
Other possible applications: It is used in cosmetic formulations to evaluate physical, sensory, and moisturizing properties . It may be used in the synthesis of nilotinib and imatinib . It can be used as a component in Teflon finishes, which provide chemical inertness, water repellency, anti-sticking ability, friction resistance, and dielectric strength .
Comparison with analogs
This compound stands out due to the specific arrangement of its substituents, which confers distinct reactivity characteristics compared to its analogs. This unique configuration allows for specialized applications in chemical synthesis and potential biological activity that may not be achievable with other similar compounds.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Sodium 2-(trifluoromethyl)benzene-1-sulfinate | Lacks methyl group; contains only trifluoromethyl | Simpler structure; different reactivity profile |
| Sodium 4-fluoro-3-(trifluoromethyl)benzenesulfinate | Fluoro group at para position | Different substitution pattern affecting reactivity |
| Sodium 2-fluoro-5-(trifluoromethyl)benzenesulfinate | Fluoro group at ortho position | Unique positioning enhances electrophilicity |
Safety and Effectiveness
Mechanism of Action
The mechanism of action of Sodium 2-methyl-5-(trifluoromethyl)benzene-1-sulfinate involves its ability to introduce sulfonyl groups into organic molecules. This is achieved through nucleophilic substitution reactions, where the sulfonyl group replaces a leaving group in the target molecule. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule .
Comparison with Similar Compounds
Sodium 5-Bromo-2-Fluorobenzene-1-Sulfinate (CID 89875837)
Structural Data :
Functional Differences :
- The bromine substituent in Sodium 5-bromo-2-fluorobenzene-1-sulfinate facilitates nucleophilic aromatic substitution (SNAr) reactions, whereas the trifluoromethyl group in the target compound enhances electron deficiency, favoring electrophilic aromatic substitution or coupling reactions .
- The fluorine atom in the bromo-fluoro derivative may improve metabolic stability in agrochemical applications, whereas the trifluoromethyl group in the target compound is commonly used in pharmaceuticals for its lipophilicity-enhancing properties.
2-Methyl-5-(Trifluoromethyl)benzene-1-Sulfonyl Chloride (CAS 491850-53-4)
Structural Data :
2-Phenylbenzimidazole-5-sulfonic Acid (CAS 27503-81-7)
Structural Data :
Functional Differences :
Sulfonylurea Herbicides (e.g., Triflusulfuron Methyl Ester)
Representative Compounds :
Comparison :
| Feature | Sodium Sulfinate | Sulfonylurea Herbicides |
|---|---|---|
| Functional Group | Sulfinate (SO₂⁻) | Sulfonylurea (SO₂NHC(O)NH-) |
| Applications | Synthetic intermediate | Herbicides (inhibit acetolactate synthase) |
While sulfonylureas rely on the sulfonyl group for herbicidal activity, the sodium sulfinate serves as a precursor for introducing sulfonyl or sulfonamide groups into bioactive molecules .
Biological Activity
Sodium 2-methyl-5-(trifluoromethyl)benzene-1-sulfinate is an organosulfur compound with notable potential in biological applications due to its unique chemical structure. This compound features a sulfonate group attached to a substituted aromatic ring, which includes both a methyl group and a trifluoromethyl group. The molecular formula is C₉H₈F₃NaO₂S, with a molecular weight of approximately 250.15 g/mol. The presence of electron-withdrawing and electron-donating groups significantly influences its reactivity and interactions with biological systems.
The trifluoromethyl group is known for enhancing the lipophilicity and metabolic stability of compounds, making them more effective in biological contexts. The sulfonate moiety can engage in various interactions with biomolecules, potentially leading to novel therapeutic applications. Understanding the biological activity of this compound requires examining its synthesis, reactivity, and interactions with biological targets.
Synthesis
This compound can be synthesized through various methods, primarily involving the reaction of appropriate precursors in the presence of sodium sulfinate. The synthetic routes often yield high purity and good yields, which are critical for subsequent biological studies .
Mechanistic Insights
Research indicates that this compound may interact with enzymes or receptors due to its unique electronic properties. These interactions can lead to alterations in enzyme activity or receptor binding, which are essential for drug design and development.
Case Studies
- Antimicrobial Activity : In vitro studies have shown that compounds containing sulfonate groups exhibit varying degrees of antimicrobial activity. For instance, derivatives similar to this compound have demonstrated significant inhibition against various bacterial strains, suggesting potential as antimicrobial agents .
- Antiviral Properties : A study focused on sulfonate derivatives reported that certain compounds exhibited antiviral activity against Tobacco Mosaic Virus (TMV). This compound's structural characteristics may enhance its efficacy against viral pathogens .
- Enzyme Inhibition : Investigations into the inhibition of specific enzymes by sulfonate compounds have revealed that this compound could act as a competitive inhibitor for certain targets involved in metabolic pathways, thus playing a role in metabolic regulation .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Sodium 2-(trifluoromethyl)benzene-1-sulfinate | Lacks methyl group | Simpler structure; different reactivity profile |
| Sodium 4-fluoro-3-(trifluoromethyl)benzenesulfinate | Fluoro group at para position | Different substitution pattern affecting reactivity |
| Sodium 2-fluoro-5-(trifluoromethyl)benzenesulfinate | Fluoro group at ortho position | Unique positioning enhances electrophilicity |
This table highlights the unique reactivity characteristics of this compound compared to its analogs, emphasizing its potential applications in chemical synthesis and medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
